5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol
Description
5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol is a bicyclic organic compound featuring a fused bicyclo[4.2.0]octatriene core. Its structure includes:
- Chlorine substituent at position 5.
- Methyl group at position 7.
- Hydroxyl group (-OH) at position 7.
This compound belongs to the benzocyclobutene family, known for their strained cyclic systems and applications in materials science and pharmaceuticals.
Properties
Molecular Formula |
C9H9ClO |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
5-chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol |
InChI |
InChI=1S/C9H9ClO/c1-9(11)5-6-3-2-4-7(10)8(6)9/h2-4,11H,5H2,1H3 |
InChI Key |
DZRZXHWANXITLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C1C(=CC=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methylbicyclo[4.2.0]octa-1(6),2,4-triene and a chlorinating agent.
Chlorination: The chlorination step involves the introduction of a chlorine atom to the bicyclic ring system. This can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Hydroxylation: The hydroxylation step introduces a hydroxyl group (-OH) to the compound. This can be accomplished using reagents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of 5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol may involve large-scale chlorination and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Position
The chlorine atom at position 5 can participate in palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids has been demonstrated in structurally similar bicyclic chlorinated compounds under these conditions:
-
Catalyst : Pd(OAc)₂ (0.05–0.1 equiv)
-
Ligand : BINAP (0.1–0.2 equiv)
-
Base : Cs₂CO₃ (2–3 equiv)
Replacing chlorine with other groups (e.g., aryl, alkoxy) modifies the compound’s electronic properties and steric profile, enhancing its utility in medicinal chemistry .
Hydroxyl Group Functionalization
The hydroxyl group at position 7 undergoes typical alcohol reactions:
Protection as Silyl Ethers
Reaction with chlorosilanes in the presence of imidazole or Et₃N yields protected derivatives:
| Reagent | Conditions | Yield | Product Application |
|---|---|---|---|
| Chlorodimethylvinylsilane | CH₂Cl₂, 0°C to RT, 2–4h | 52–92% | Stabilizes alcohol for further reactions |
Oxidation to Ketones
Controlled oxidation using DMSO and oxalyl chloride at -78°C converts the hydroxyl group to a ketone, enabling subsequent α-functionalization :
Reduction of Conjugated Dienes
The bicyclo[4.2.0]octa-1(6),2,4-triene system contains conjugated double bonds that undergo selective hydrogenation. Catalytic hydrogenation (H₂, Pd/C) reduces the 1,3-diene moiety while preserving aromaticity in adjacent rings, yielding partially saturated derivatives.
Ring-Opening Reactions
Under acidic or basic conditions, strain in the bicyclic framework promotes ring-opening:
-
Acid-Catalyzed Hydration : Generates diols via water addition to the strained bridgehead .
-
Base-Mediated Rearrangement : Forms linear or fused-ring products depending on reaction conditions .
Comparative Reactivity with Structural Analogs
The compound’s reactivity differs from related bicyclic alcohols due to its unique substituents:
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| 7-Methylbicyclo[4.2.0]octa-1(6),3,5-trien-7-amino | Amine group | Higher nucleophilicity; prone to diazotization |
| Bicyclo[4.2.0]octa-1(6),3,5-triene | No substituents | Lower polarity; inert in substitution reactions |
The chlorine atom in 5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol enhances electrophilicity at position 5, while the hydroxyl group enables hydrogen bonding and further derivatization .
Mechanistic Insights
Scientific Research Applications
5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares 5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol with key analogs:
Functional Group and Reactivity Differences
- Hydroxyl (-OH) vs. Carboxylic Acid (-COOH): The target compound’s -OH group (pKa ~10–12) is less acidic than the -COOH group (pKa ~4–5) in EN300-39922475, limiting its deprotonation in neutral conditions . The -OH group increases solubility in polar solvents (e.g., water, ethanol), whereas -COOH enhances solubility in basic aqueous solutions.
Halogen Effects (Cl vs. Br):
- Chlorine (atomic radius: 0.79 Å) induces less steric hindrance than bromine (1.14 Å), making the target compound more reactive in nucleophilic substitutions compared to BCB006 .
- Bromine’s higher polarizability increases van der Waals interactions, leading to higher boiling points in brominated analogs (e.g., BCB006: ~200°C estimated) vs. chlorinated derivatives (~180°C) .
Steric and Electronic Impacts
- This effect is absent in BCB001, which lacks substituents . Electron-donating methyl groups may stabilize the bicyclic system via hyperconjugation, contrasting with electron-withdrawing halogens (Cl, Br) that destabilize the ring .
Q & A
Q. Key Variables :
| Parameter | Microwave Method () | Thermal Method () |
|---|---|---|
| Yield | 59–69% | ~50% |
| Reaction Time | Minutes (microwave) | Hours (reflux) |
| Stereocontrol | Limited | High (chiral catalysts) |
Advanced: How can stereochemical outcomes be controlled during synthesis, and what analytical methods validate these configurations?
Methodological Answer:
- Catalytic Asymmetric Synthesis : Use (S)-1-methyl-3,3-diphenyltetrahydro-oxazaborolidine () to achieve enantiomeric excess >90%.
- X-ray Crystallography : Definitive structural confirmation (e.g., rac-4-methoxy derivatives in ) resolves ambiguities in NMR-based assignments.
- Chiral HPLC : Separate diastereomers (e.g., Ivabradine impurities in ) using polar stationary phases (C18 columns) with methanol/water gradients.
Q. Critical Data :
- NOE NMR Experiments : Differentiate axial vs. equatorial substituents in bicyclic systems.
- Optical Rotation : Compare with literature values (e.g., reports [α]D for hydrochloride salts).
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and chloro (550–650 cm⁻¹) stretches ().
- ¹H/¹³C NMR : Assign peaks using DEPT-135 (quaternary carbons) and COSY (coupling in bicyclic framework). Key markers:
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ (e.g., m/z 174.21 in ).
Advanced: What computational models predict the reactivity of bicyclo[4.2.0]octa systems?
Methodological Answer:
- DFT Calculations : Model ring strain and transition states for cycloadditions (e.g., ’s Diels-Alder analogs).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DCM vs. methanol in ).
- QSPR Models : Relate substituent effects (e.g., chloro vs. methoxy) to reaction rates using Hammett σ constants ().
Q. Case Study :
- Microwave vs. Thermal Activation : DFT shows reduced activation energy (ΔG‡) by 15–20 kJ/mol under microwave conditions ().
Basic: How to ensure reproducibility of synthesis and characterization data?
Methodological Answer:
- Detailed Protocols : Follow ’s guidelines: report exact equivalents, solvent grades, and purification Rf values.
- Control Experiments : Replicate known syntheses (e.g., Ivabradine intermediates in ) to validate equipment calibration.
- Data Archiving : Deposit raw spectral data in repositories (e.g., PubChem in ) for peer validation.
Advanced: How to resolve contradictions in spectral data for diastereomeric impurities?
Methodological Answer:
Q. Case Study :
- Contradictory Melting Points : Re-evaluate purity via DSC (Differential Scanning Calorimetry) if literature values conflict ( vs. 6).
Basic: What are the stability considerations for this compound under storage?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C; chloro derivatives degrade via radical pathways ().
- Hydrolytic Stability : Monitor pH (neutral buffers preferred) to prevent ring-opening (e.g., ’s acid-sensitive intermediates).
Advanced: What mechanistic insights explain regioselectivity in functionalization reactions?
Methodological Answer:
Q. Experimental Design :
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
